N-(4-ethoxyphenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide
Description
N-(4-Ethoxyphenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with sulfanyl groups and an acetamide moiety. The 4-ethoxyphenyl group provides electron-donating properties, while the naphthalen-1-ylmethyl substituent introduces steric bulk and aromaticity. This compound belongs to a class of thiadiazole derivatives known for diverse pharmacological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties .
Properties
Molecular Formula |
C23H21N3O2S3 |
|---|---|
Molecular Weight |
467.6 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-2-[[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C23H21N3O2S3/c1-2-28-19-12-10-18(11-13-19)24-21(27)15-30-23-26-25-22(31-23)29-14-17-8-5-7-16-6-3-4-9-20(16)17/h3-13H,2,14-15H2,1H3,(H,24,27) |
InChI Key |
GYUJSIATLUCSGB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)SCC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide typically involves multiple steps. One common method includes the reaction of 4-ethoxyaniline with acetic anhydride to form N-(4-ethoxyphenyl)acetamide. This intermediate is then reacted with 5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazole-2-thiol under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(4-ethoxyphenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The thiadiazole ring is particularly important for its activity, as it can interact with various biological molecules.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations and Physicochemical Properties
Thiadiazole derivatives are highly tunable through modifications to their sulfanyl and acetamide substituents. Below is a comparative analysis of structurally related compounds:
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The 4-ethoxyphenyl group (target compound) contrasts with electron-withdrawing substituents like 4-chlorobenzyl (), which may enhance metabolic stability but reduce solubility.
- Synthetic Accessibility : Benzylthio derivatives (e.g., 5h) achieve higher yields (88%) compared to bulkier substituents, indicating steric hindrance may lower yields in the target compound .
Antimicrobial Activity
- Compound 5h : Benzylthio derivatives exhibit moderate activity against Gram-positive bacteria, attributed to the benzyl group’s planar structure facilitating membrane disruption .
Anti-Inflammatory and Enzyme Inhibition
- Pyrazolone-Thiadiazole Hybrid () : Demonstrated 5-LOX inhibition via molecular docking, a pathway relevant to the target compound due to shared thiadiazole motifs.
- Adamantyl-Thiadiazole Derivatives () : Potent 11β-HSD1 inhibitors (IC₅₀ < 50 nM), highlighting thiadiazole’s role in enzyme targeting.
Limitation : The target compound lacks direct biological data, but structural analogs suggest plausible activity against inflammatory or metabolic targets.
Spectroscopic and Crystallographic Comparisons
- NMR Trends : Thiadiazole protons in analogs (e.g., 5h, 5j) resonate at δ 7.2–8.1 ppm, while acetamide NH signals appear at δ 10.5–11.0 ppm . The naphthalenyl group in the target compound may downfield-shift aromatic protons (δ 7.5–8.5 ppm).
- Crystal Structures : Compound 8a () confirms planar thiadiazole rings and intermolecular hydrogen bonding, critical for packing and stability.
Biological Activity
N-(4-ethoxyphenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity associated with this compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure
The compound can be represented structurally as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Inhibition of Kinases : Similar compounds have shown efficacy in inhibiting kinases such as BRAF and VEGFR-2, which are crucial in cancer cell proliferation and angiogenesis. For instance, derivatives with thiadiazole moieties have demonstrated significant inhibitory effects on these targets, leading to reduced tumor growth and metastasis .
- Induction of Apoptosis : The compound may trigger apoptosis in cancer cells, as evidenced by increased apoptotic markers in treated cell lines. This mechanism is vital for the development of effective anticancer therapies .
- Antimicrobial Activity : Thiadiazole derivatives have been noted for their antibacterial and antifungal properties. The introduction of specific substituents can enhance activity against pathogens by disrupting bacterial cell wall synthesis or inhibiting essential enzymes .
Biological Activity Data
The following table summarizes key biological activities associated with thiadiazole derivatives similar to this compound:
| Activity Type | Target/Pathogen | IC50 (μM) | Reference |
|---|---|---|---|
| Anticancer | BRAF | 0.194 | |
| Anticancer | VEGFR-2 | 0.071 | |
| Antibacterial | E. coli | 0.0078 | |
| Antibacterial | P. aeruginosa | 0.0039 | |
| Antifungal | Candida albicans | 0.125 |
Case Study 1: Cancer Cell Lines
A study evaluating the effects of thiadiazole derivatives on various cancer cell lines demonstrated that compounds similar to N-(4-ethoxyphenyl)-2-{5-[naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-y} showed promising cytotoxicity with IC50 values ranging from 3.58 to 15.36 μM against three different cancer cell lines. The research highlighted the potential for these compounds to induce cell cycle arrest and apoptosis .
Case Study 2: Antimicrobial Efficacy
In another investigation focused on antimicrobial properties, a series of thiadiazole derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications significantly enhanced antibacterial activity compared to standard antibiotics like Gentamicin and Ampicillin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
